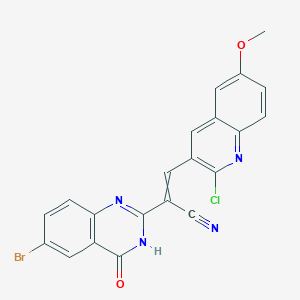![molecular formula C12H16N2 B2558591 (3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole CAS No. 1932350-34-9](/img/structure/B2558591.png)
(3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole” is a type of pyrrole compound. Pyrrole is a heterocyclic ring template with multiple pharmacophores that provides a way for the generation of a library of enormous lead molecules .
Synthesis Analysis
The synthesis of pyrrole compounds involves various methods. For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis
The molecular structure of “(3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole” contains several bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, aromatic bonds, five-membered rings, six-membered rings, eight-membered rings, secondary amines (aliphatic), tertiary amines (aromatic), and nitro groups .Chemical Reactions Analysis
Pyrrole undergoes various chemical reactions. For instance, it reacts with dilute hydrochloric acid to give a crystalline hydrochloride . It also reacts with chloroform in the presence of alkali to yield 2-formyl pyrrole (pyrrole 2-aldehyde) and 3-chloropyridine .Physical And Chemical Properties Analysis
Pyrrole is a 5-membered aromatic heterocycle. It has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D . Physical properties of matter include color, density, hardness, and melting and boiling points .Applications De Recherche Scientifique
Organocatalysis
The compound can be used in organocatalysis, which is a type of catalysis where the catalysts are organic compounds . Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds .
Synthesis of Pyrroles
The compound can be used in the synthesis of pyrroles . Pyrrole rings have gained much attention due to their remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .
Drug Discovery
The compound can be used in drug discovery . The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .
Material Science
The compound can be used in material science . Pyrrole derivatives have applications in various fields, such as drug discovery, material science, and catalysis .
Catalysis
The compound can be used in catalysis . Pyrrole derivatives provide an overview of modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods .
Green Chemistry
The compound can be used in green chemistry . Special emphasis is given to the use of green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles .
Synthesis of Complex Nitrogen-Containing Heterocycles
Synthesis of Multi-Substituted Pyrrole Derivatives
The compound can be used in the synthesis of multi-substituted pyrrole derivatives . This provides a simple and convenient synthetic approach to access of 3 H-pyrrolo[2,3-c]quinolin-4(5 H)-one derivatives .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(3aS,6aS)-1-phenyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-11(5-3-1)14-7-6-10-8-13-9-12(10)14/h1-5,10,12-13H,6-9H2/t10-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNJZWFCHJIHFG-CMPLNLGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2558508.png)
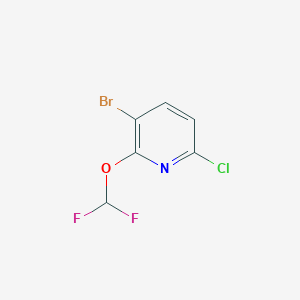
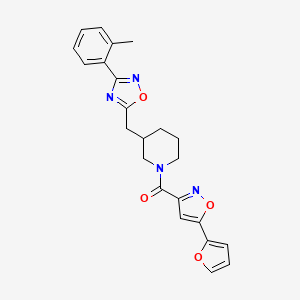


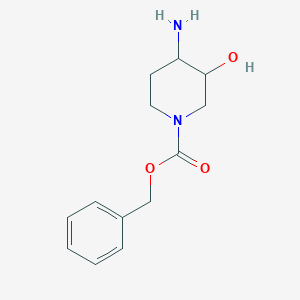
![3'-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2558521.png)
![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2558522.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2558523.png)
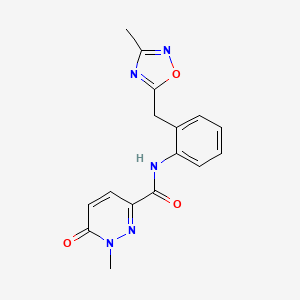
![N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2558525.png)
![3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2558527.png)
![1-(Adamantan-1-YL)-3-[(E)-[(2-hydroxynaphthalen-1-YL)methylidene]amino]urea](/img/structure/B2558529.png)
